molecular formula C15H16FNO3S2 B2605359 4-((2-Fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane CAS No. 1706061-77-9

4-((2-Fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane

Cat. No.: B2605359
CAS No.: 1706061-77-9
M. Wt: 341.42
InChI Key: LMRCQMIEHAXIJP-UHFFFAOYSA-N
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Description

4-((2-Fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a heterocyclic compound featuring a 1,4-thiazepane core substituted at position 4 with a 2-fluorophenylsulfonyl group and at position 7 with a furan-2-yl moiety. Though direct biological data are unavailable, structural analogs suggest applications in medicinal chemistry, particularly in targeting central nervous system disorders or enzyme modulation .

Properties

IUPAC Name

4-(2-fluorophenyl)sulfonyl-7-(furan-2-yl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S2/c16-12-4-1-2-6-15(12)22(18,19)17-8-7-14(21-11-9-17)13-5-3-10-20-13/h1-6,10,14H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRCQMIEHAXIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-((2-Fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazepane ring through cyclization reactions, followed by the introduction of the furan and fluorophenyl sulfonyl groups under specific reaction conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

4-((2-Fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various derivatives with modified functional groups.

Scientific Research Applications

4-((2-Fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((2-Fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between the target compound and its analogs:

Compound Core Structure Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups
4-((2-Fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane 1,4-Thiazepane 4: 2-Fluorophenylsulfonyl; 7: Furan-2-yl C₁₅H₁₄FNO₃S₂ 367.42* Sulfonyl, Fluorophenyl, Furan
BI84209 1,4-Thiazepane 4: 5-Methyl-1-phenylpyrazole-4-carbonyl; 7: Furan-2-yl C₂₀H₂₁N₃O₂S 367.46 Carbonyl, Pyrazole, Furan
Ziprasidone Hydrochloride Pyrazolo[3,4-e][1,4]diazepin-7(1H)-one 4: 2-Fluorophenyl; 1,3,8: Methyl groups C₁₅H₁₅FN₄O·HCl 359.23 (total) Fluorophenyl, Diazepinone, Pyrazole

*Calculated based on constituent atoms.

Key Observations:
  • Core Heterocycles: The target and BI84209 share a 1,4-thiazepane core, whereas Ziprasidone features a pyrazolo-diazepinone ring. Thiazepanes offer conformational flexibility, while diazepinones are more rigid due to fused rings .
  • Both the target and Ziprasidone include fluorophenyl groups, enhancing lipophilicity and metabolic stability . The furan substituent in the target and BI84209 may facilitate interactions with aromatic residues in biological targets .

Physicochemical and Spectral Properties

Table: Comparative Spectral and Physical Data
Property Target Compound BI84209 Ziprasidone Hydrochloride
IR Absorptions (cm⁻¹) S=O (1340–1250, sulfonyl) C=O (1660–1680, carbonyl) C=O (1680–1700, diazepinone)
Solubility Moderate (polar sulfonyl) Low (apolar pyrazole) High (hydrochloride salt)
Synthetic Route Likely involves sulfonylation of thiazepane core S-alkylation of triazoles (analogous to ) Multi-step Friedel-Crafts and cyclization
Key Findings:
  • IR Spectroscopy: The target’s sulfonyl group exhibits strong S=O stretches (1340–1250 cm⁻¹), distinct from BI84209’s carbonyl (1660–1680 cm⁻¹) and Ziprasidone’s diazepinone C=O (1680–1700 cm⁻¹) .
  • Solubility : The target’s sulfonyl group enhances water solubility relative to BI84209 but is less soluble than Ziprasidone’s hydrochloride salt .
  • Synthesis : The target’s synthesis likely parallels methods in , involving sulfonylation and nucleophilic substitution, whereas BI84209 may require S-alkylation of triazole precursors .

Biological Activity

4-((2-Fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazepane ring, a furan ring, and a fluorophenyl sulfonyl group, which contribute to its diverse interactions with biological targets. Understanding its biological activity is crucial for exploring its applications in pharmaceutical research and development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 4-(2-fluorophenyl)sulfonyl-7-(furan-2-yl)-1,4-thiazepane
  • Molecular Formula : C15H16FNO3S2
  • Molecular Weight : 335.42 g/mol

Structural Features

FeatureDescription
Thiazepane RingA seven-membered heterocyclic ring
Furan RingA five-membered aromatic ring
Sulfonyl GroupEnhances solubility and reactivity
Fluorophenyl SubstitutionModifies electronic properties

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's unique structure allows it to bind specifically to these targets, potentially inhibiting their activity or altering their function.

Potential Targets

  • Enzymes : The compound may act as an inhibitor for key enzymes involved in metabolic processes.
  • Receptors : It could modulate receptor activity, influencing cellular signaling pathways.

In Vitro Studies

Research has shown that compounds similar to this compound exhibit significant biological activities. For instance, studies on related thiazepane derivatives have demonstrated their potential as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's.

Case Study: Acetylcholinesterase Inhibition

A study evaluated the inhibitory effects of thiazepane derivatives on acetylcholinesterase (AChE) activity. The results indicated:

  • IC50 Values : Some derivatives showed IC50 values as low as 2.7 µM, indicating potent inhibition.
  • Binding Interactions : Molecular docking studies revealed strong interactions between the compounds and the active site of AChE.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Research indicates that thiazepane derivatives possess moderate antibacterial and antifungal activities. For example:

  • Antibacterial Activity : Compounds were tested against various bacterial strains with promising results.
  • Fungal Activity : Some derivatives showed effectiveness against Candida albicans with MIC values around 62.5 µg/mL.

Table of Biological Activities

Activity TypeObserved EffectsReference
Acetylcholinesterase InhibitionIC50 = 2.7 µM
AntibacterialModerate activity against bacteria
AntifungalEffective against C. albicans

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